molecular formula C18H15N3O3 B557584 Fmoc-Gly-CHN2 CAS No. 275816-73-4

Fmoc-Gly-CHN2

Cat. No.: B557584
CAS No.: 275816-73-4
M. Wt: 321,34 g/mole
InChI Key: VPTICKBUJYDMLC-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-CHN2, also known as fluorenylmethyloxycarbonyl glycine diazomethane, is a derivative of glycine. It is commonly used in proteomics studies and solid-phase peptide synthesis techniques. Glycine, being the simplest and least sterically hindered of the amino acids, provides a high level of flexibility when incorporated into polypeptides .

Mechanism of Action

Target of Action

Fmoc-Gly-CHN2 is an Fmoc protected glycine derivative . The primary target of this compound is the amine group of amino acids . The Fmoc group serves as a protecting group for amines during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .

Pharmacokinetics

The fmoc group’s rapid removal by a base suggests that it may have a short half-life in environments with a high base concentration .

Result of Action

The introduction of the Fmoc group to the amine group of amino acids results in the formation of Fmoc carbamate . This compound protects the amine group during peptide synthesis, allowing for the successful formation of peptides .

Action Environment

The action of this compound is influenced by the pH of the environment. In basic environments, the Fmoc group is rapidly removed . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the Fmoc group is removed at the appropriate time .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-Gly-CHN2 involves the protection of the glycine amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The diazomethane group is then introduced to the protected glycine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly-CHN2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Gly-CHN2 is unique due to the presence of the diazomethane group, which provides additional reactivity and functionalization options compared to other Fmoc-protected amino acids. This makes it particularly useful in advanced peptide synthesis and modification .

I

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-diazo-2-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c19-21-10-12(22)9-20-18(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,10,17H,9,11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDGJOVHMQKZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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